molecular formula C20H14ClN3O2 B1436725 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] CAS No. 924862-22-6

2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]

Cat. No.: B1436725
CAS No.: 924862-22-6
M. Wt: 363.8 g/mol
InChI Key: QOAIHHVDLIKMPV-UHFFFAOYSA-N
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Description

2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoquinolinetrione core with a hydrazone linkage to a naphthyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] typically involves the following steps:

    Formation of the Isoquinolinetrione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the isoquinolinetrione with 4-chloro-1-naphthylhydrazine under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted isoquinolinetrione and naphthyl derivatives.

Scientific Research Applications

2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound’s aromatic rings can participate in π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3,4(2H)-isoquinolinetrione: Lacks the hydrazone linkage, making it less versatile in forming hydrogen bonds.

    4-[N-(4-chloro-1-naphthyl)hydrazone] derivatives: Similar hydrazone linkages but different core structures, leading to varied chemical and biological properties.

Uniqueness

2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] is unique due to its combination of an isoquinolinetrione core and a hydrazone linkage to a naphthyl group. This structure provides a distinct set of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(4-chloronaphthalen-1-yl)diazenyl]-1-hydroxy-2-methylisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-24-19(25)15-9-5-4-8-14(15)18(20(24)26)23-22-17-11-10-16(21)12-6-2-3-7-13(12)17/h2-11,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAIHHVDLIKMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=C(C1=O)N=NC3=CC=C(C4=CC=CC=C43)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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